4-(Chloromethyl)-1-fluoro-2-methoxybenzene
Overview
Description
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is an organic compound with the molecular formula C8H8ClFO It is a derivative of benzene, where the benzene ring is substituted with a chloromethyl group, a fluoro group, and a methoxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene typically involves the chloromethylation of 1-fluoro-2-methoxybenzene. This can be achieved using chloromethyl methyl ether (MOMCl) in the presence of a Lewis acid catalyst such as zinc iodide (ZnI2) or aluminum chloride (AlCl3). The reaction is carried out in an inert solvent like dichloromethane (CH2Cl2) at low temperatures to control the reactivity and selectivity of the chloromethylation process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(Chloromethyl)-1-fluoro-2-methoxybenzene can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The fluoro group can be reduced under specific conditions to yield the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzyl derivatives.
Oxidation: Formation of fluoro-methoxybenzaldehyde or fluoro-methoxybenzoic acid.
Reduction: Formation of 1-fluoro-2-methoxybenzene.
Scientific Research Applications
4-(Chloromethyl)-1-fluoro-2-methoxybenzene has several applications in scientific research:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: Potential precursor for the development of novel drugs due to its unique functional groups.
Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.
Mechanism of Action
The mechanism of action of 4-(Chloromethyl)-1-fluoro-2-methoxybenzene depends on its reactivity with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biomolecules, leading to modifications in their structure and function. The fluoro and methoxy groups can influence the compound’s electronic properties, affecting its interaction with enzymes and receptors.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)-1-fluoro-2-nitrobenzene: Similar structure but with a nitro group instead of a methoxy group.
4-(Chloromethyl)-1-fluoro-2-hydroxybenzene: Similar structure but with a hydroxy group instead of a methoxy group.
4-(Chloromethyl)-1-fluoro-2-ethoxybenzene: Similar structure but with an ethoxy group instead of a methoxy group.
Uniqueness
4-(Chloromethyl)-1-fluoro-2-methoxybenzene is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of the methoxy group offers electron-donating properties, while the fluoro group provides electron-withdrawing effects, making it a versatile intermediate in organic synthesis.
Properties
IUPAC Name |
4-(chloromethyl)-1-fluoro-2-methoxybenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-8-4-6(5-9)2-3-7(8)10/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCMHNQSQSFDIQQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)CCl)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90591790 | |
Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
276861-59-7 | |
Record name | 4-(Chloromethyl)-1-fluoro-2-methoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90591790 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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